molecular formula C4H9NO4P+ B14457309 N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine CAS No. 70291-04-2

N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine

Cat. No.: B14457309
CAS No.: 70291-04-2
M. Wt: 166.09 g/mol
InChI Key: MGVOAZCJKSZHGC-UHFFFAOYSA-O
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Description

N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine is a chemical compound with the molecular formula C4H9NO4P It is known for its unique structure, which includes a phosphonium group attached to a glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine typically involves the reaction of glycine with a phosphonium reagent. One common method includes the use of hydroxymethylphosphonium chloride, which reacts with glycine under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at a temperature range of 25-30°C, with a pH maintained around 7-8 to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of a catalyst, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonium derivatives.

    Substitution: The compound can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalysts such as tungsten or molybdenum compounds.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating agents, halogenating agents.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced phosphonium derivatives.

    Substitution: Substituted phosphonium glycine derivatives.

Scientific Research Applications

N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site of the enzyme, thereby blocking substrate access. This inhibition can lead to various biochemical effects, including the disruption of metabolic pathways and the accumulation of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

    N-Phosphonomethylglycine: Known for its use as a herbicide (glyphosate).

    N-Phosphonomethyliminodiacetic Acid: Used in the synthesis of glyphosate.

    N-Phosphonomethylaminomethylphosphonic Acid: Another derivative with similar properties.

Uniqueness

N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine is unique due to its specific structure, which includes a hydroxymethyl group attached to the phosphonium moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

70291-04-2

Molecular Formula

C4H9NO4P+

Molecular Weight

166.09 g/mol

IUPAC Name

(carboxymethylamino)methyl-(hydroxymethyl)-oxophosphanium

InChI

InChI=1S/C4H8NO4P/c6-3-10(9)2-5-1-4(7)8/h5-6H,1-3H2/p+1

InChI Key

MGVOAZCJKSZHGC-UHFFFAOYSA-O

Canonical SMILES

C(C(=O)O)NC[P+](=O)CO

Origin of Product

United States

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